![molecular formula C27H20N2O5S2 B382981 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 379239-12-0](/img/structure/B382981.png)
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H20N2O5S2 and its molecular weight is 516.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and kinase inhibition properties.
Overview of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their potential as antimicrobial agents , anticancer drugs , and kinase inhibitors . The structural diversity of these compounds allows for the modification of their pharmacological profiles.
Synthesis and Characterization
The synthesis of the compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Characterization is achieved through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli . Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5a | Staphylococcus aureus | 32 |
5b | Escherichia coli | 16 |
5c | Bacillus subtilis | 64 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably:
- Thieno[2,3-d]pyrimidine derivatives were shown to inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. One study reported that certain derivatives induced apoptosis in MCF-7 cells by activating caspase pathways .
Compound | Cell Line | IC50 (µM) |
---|---|---|
8k | MCF-7 | 0.004 |
5d | A549 | 0.001 |
Kinase Inhibition
The compound also exhibits kinase inhibitory activity:
- Structure-activity relationship (SAR) studies identified that specific modifications enhance potency against Rho-associated protein kinases (ROCKs), which are crucial in regulating cell migration and morphology. The most potent compounds showed IC50 values significantly lower than previously known ROCK inhibitors .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thieno scaffold significantly affected antimicrobial potency.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing a promising lead for future drug development targeting specific cancers.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₇H₁₄N₂O₅S
- Molecular Weight : 358.4 g/mol
Structural Characteristics
The compound contains multiple functional groups that contribute to its reactivity and biological interactions. Notably, the thienopyrimidine structure is associated with a range of pharmacological effects.
Anti-Diabetic Potential
Recent studies have evaluated the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, research focused on synthesizing new derivatives showed promising results in inhibiting α-glucosidase activity, an important enzyme in carbohydrate metabolism. This suggests that compounds similar to 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one may also exhibit significant anti-diabetic effects through similar mechanisms .
Anticancer Activity
The thienopyrimidine scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the sulfanyl group may enhance these effects by facilitating interactions with key cellular targets involved in cancer progression .
Antimicrobial Properties
Preliminary investigations into related compounds indicate potential antimicrobial activities. The presence of furan and benzodioxin moieties may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Synthesis and Evaluation of Anti-Diabetic Compounds
A study synthesized a series of compounds based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activity. The results indicated that certain modifications significantly enhanced their efficacy compared to standard drugs .
Case Study 2: Thienopyrimidine Derivatives in Cancer Therapy
Research focused on thienopyrimidine derivatives highlighted their ability to inhibit key signaling pathways in cancer cells. The study demonstrated that specific substitutions at the thieno[2,3-d]pyrimidine ring could lead to improved potency against various cancer types .
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5S2/c1-16-7-9-21(34-16)19-14-35-25-24(19)26(31)29(18-5-3-2-4-6-18)27(28-25)36-15-20(30)17-8-10-22-23(13-17)33-12-11-32-22/h2-10,13-14H,11-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATELQVBVTUILPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.